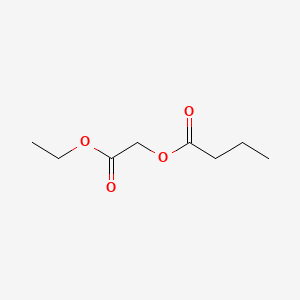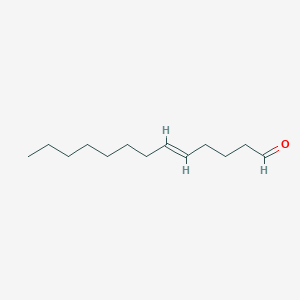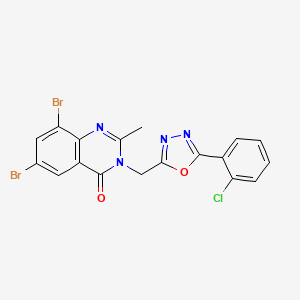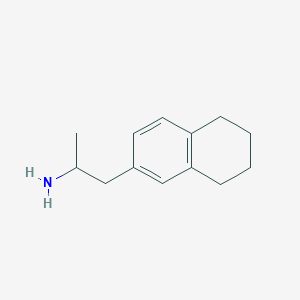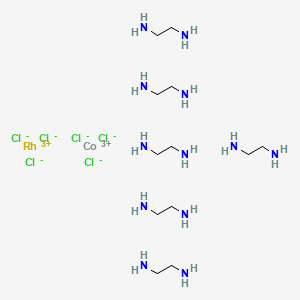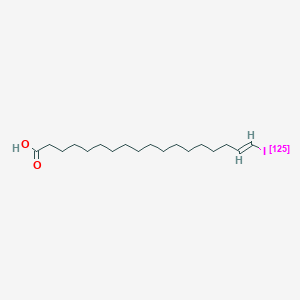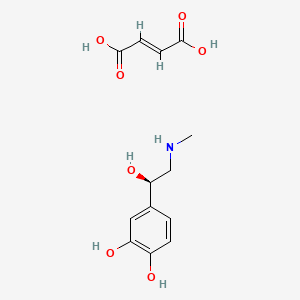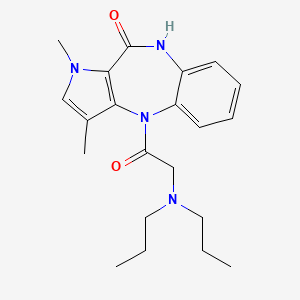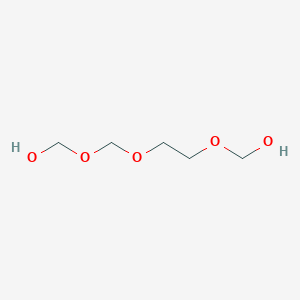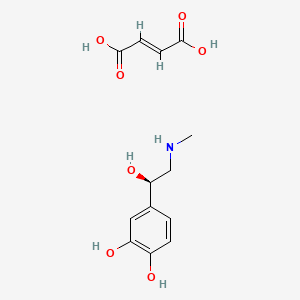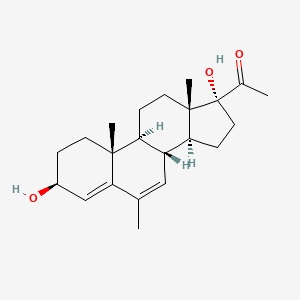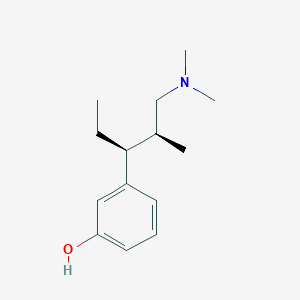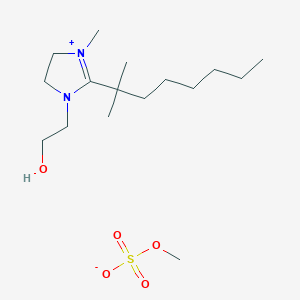
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the dimethylheptyl and hydroxyethyl groups. The final step involves the formation of the methyl sulphate salt. Common reagents used in these reactions include alkyl halides, imidazole, and methyl sulphate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the imidazolium core acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.
Substitution: Alkyl halides, nucleophiles; conditionsoften in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The hydroxyethyl group may facilitate the compound’s solubility and transport within biological systems.
類似化合物との比較
Similar Compounds
2-(Methylthio)ethanol: Similar in structure but contains a sulfur atom instead of an imidazolium core.
2-Methoxyethanol: Contains a methoxy group instead of the hydroxyethyl group.
Uniqueness
2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is unique due to its imidazolium core, which imparts specific chemical and biological properties
特性
CAS番号 |
94030-99-6 |
|---|---|
分子式 |
C16H34N2O5S |
分子量 |
366.5 g/mol |
IUPAC名 |
2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;methyl sulfate |
InChI |
InChI=1S/C15H31N2O.CH4O4S/c1-5-6-7-8-9-15(2,3)14-16(4)10-11-17(14)12-13-18;1-5-6(2,3)4/h18H,5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
KXXMSWSUYXMPDK-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
